5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol
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Overview
Description
Preparation Methods
The synthesis of WRC-0571 involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptan-2-ol scaffold. The key steps include:
Formation of the bicyclo[2.2.1]heptan-2-ol scaffold: This is achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the purine moiety: The purine ring is introduced via a nucleophilic substitution reaction, where the bicyclo[2.2.1]heptan-2-ol scaffold reacts with a purine derivative.
Functional group modifications:
Chemical Reactions Analysis
WRC-0571 undergoes several types of chemical reactions, including:
Oxidation: WRC-0571 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of WRC-0571.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WRC-0571 is widely used in scientific research due to its high potency and selectivity as an antagonist of A1 adenosine receptors. Its applications include:
Pharmacological research: WRC-0571 is used to study the role of A1 adenosine receptors in various physiological and pathological processes.
Cardiovascular research: It is used to investigate the effects of A1 adenosine receptor antagonism on cardiovascular function and diseases.
Neuroscience research: WRC-0571 is employed to study the role of A1 adenosine receptors in the central nervous system and their involvement in neurological disorders.
Drug development: It serves as a lead compound for the development of new drugs targeting A1 adenosine receptors.
Mechanism of Action
WRC-0571 exerts its effects by selectively antagonizing A1 adenosine receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and control of renal blood flow . By blocking these receptors, WRC-0571 can modulate these processes, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
WRC-0571 is unique due to its high selectivity and potency as an A1 adenosine receptor antagonist. Similar compounds include:
8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another A1 adenosine receptor antagonist, but with lower selectivity compared to WRC-0571.
N6-Cyclopentyladenosine (CPA): An A1 adenosine receptor agonist, used for comparison in studies involving WRC-0571.
Theophylline: A non-selective adenosine receptor antagonist, less potent and selective than WRC-0571.
WRC-0571 stands out due to its superior selectivity and potency, making it a preferred choice in research involving A1 adenosine receptors .
Properties
Molecular Formula |
C17H26N6O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C17H26N6O/c1-9(2)22(3)17-21-14-15(18-8-19-16(14)23(17)4)20-12-6-11-5-10(12)7-13(11)24/h8-13,24H,5-7H2,1-4H3,(H,18,19,20) |
InChI Key |
FTVZUYADPTUEKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |
Canonical SMILES |
CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WRC-0571; WRC 0571; WRC0571. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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